molecular formula C13H18ClN B2560029 1,3-Dihydrospiro[indene-2,4'-piperidine] hcl CAS No. 185525-52-4

1,3-Dihydrospiro[indene-2,4'-piperidine] hcl

Cat. No. B2560029
CAS RN: 185525-52-4
M. Wt: 223.74
InChI Key: UWOSPOIENDHMPS-UHFFFAOYSA-N
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Description

“1,3-Dihydrospiro[indene-2,4’-piperidine] hcl” is a chemical compound with the CAS Number: 185525-49-9. It has a molecular weight of 237.73 . The IUPAC name for this compound is spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride .


Molecular Structure Analysis

The InChI code for “1,3-Dihydrospiro[indene-2,4’-piperidine] hcl” is 1S/C13H15NO.ClH/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1,3-Dihydrospiro[indene-2,4’-piperidine] hcl” is a powder . It has a molecular weight of 237.73 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Spirocompounds : New spirocompounds, including derivatives of 1,3-Dihydrospiro[indene-2,4'-piperidine], have been synthesized using a method involving the reaction of N-benzoylglycine with ortho-formylbenzoic acids. These compounds were analyzed using various techniques like IR, MS, and NMR analysis (Younesi, Sorotskaya, & Krapivin, 2009).

  • Reaction with Acrylamide : 1,3-Dihydrospiro[2H-indolo-2,2′-piperidine] derivatives were obtained by reacting 2-methylene-2,3-dihydro-1H-indole derivatives with acrylamide, demonstrating the reactivity and potential applications in synthesis (Shachkus & Degutis, 1988).

Biomedical Research

  • Vesamicol Receptor Ligands : A study synthesized semirigid vesamicol receptor ligands based on the structure of 1,3-Dihydrospiro[indene-2,4'-piperidine]. These compounds showed promise as selective inhibitors of vesicular acetylcholine storage, important in neurological research (Efange et al., 1994).

  • Potential Modulators of Presynaptic Cholinergic Function : Another research synthesized spirovesamicols, including 1,3-Dihydrospiro[indene-2,4'-piperidine] derivatives, as potential modulators of presynaptic cholinergic function. This has implications for neurological and pharmacological applications (Efange et al., 1994).

  • Renin Inhibitors : A novel synthetic method for a 1,3-Dihydrospiro[indene-2,4'-piperidine] scaffold has been developed for its application as a renin inhibitor. This highlights its potential use in therapeutic contexts, particularly in the treatment of hypertension (Nakamura et al., 2009).

Chemical Transformations and Applications

  • Alkylation Studies : Spiro[oxirane-2, 4′-piperidines], related to 1,3-Dihydrospiro[indene-2,4'-piperidine], have been synthesized and used as alkylating agents, showing the compound's potential in organic synthesis (Fishman & Cruickshank, 1968).

  • Microwave-Assisted Synthesis : A study demonstrated a microwave-assisted sustainable technique for synthesizing dihydrospiro analogs, including those based on 1,3-Dihydrospiro[indene-2,4'-piperidine]. This indicates its use in accelerated and eco-friendly chemical synthesis processes (Mondal et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

spiro[1,3-dihydroindene-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13;/h1-4,14H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOSPOIENDHMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185525-52-4
Record name 1,3-dihydrospiro[indene-2,4'-piperidine] hydrochloride
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